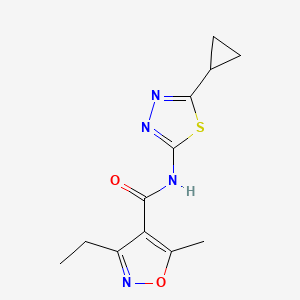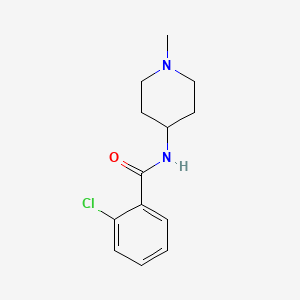
2-chloro-N-(1-methyl-4-piperidinyl)benzamide
説明
2-chloro-N-(1-methyl-4-piperidinyl)benzamide, also known as ML204, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience and cancer research.
作用機序
2-chloro-N-(1-methyl-4-piperidinyl)benzamide acts as a selective inhibitor of the Kv7.2/7.3 potassium channel by binding to a specific site on the channel protein. This binding prevents the opening of the channel, leading to a decrease in potassium ion efflux and an increase in neuronal excitability. The exact mechanism of this compound's anti-cancer effects is still under investigation, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
The inhibition of the Kv7.2/7.3 potassium channel by this compound has been shown to have various biochemical and physiological effects, including a decrease in neuronal excitability, reduction in seizure activity, and improvement in cognitive function. This compound has also been shown to have anti-cancer effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(1-methyl-4-piperidinyl)benzamide is its selectivity for the Kv7.2/7.3 potassium channel, which allows for more precise targeting of neuronal excitability. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of this compound is its relatively low potency, which may require higher doses for effective inhibition of the Kv7.2/7.3 channel.
将来の方向性
There are numerous future directions for research on 2-chloro-N-(1-methyl-4-piperidinyl)benzamide, including the development of more potent analogs for Kv7.2/7.3 inhibition, investigation of this compound's effects on other potassium channels, and exploration of its potential in other fields such as pain management and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's anti-cancer effects and to determine its potential as a cancer therapeutic agent.
Conclusion
In conclusion, this compound is a small molecule with promising applications in neuroscience and cancer research. Its selective inhibition of the Kv7.2/7.3 potassium channel has been shown to have various biochemical and physiological effects, and its low toxicity and good pharmacokinetic properties make it a promising candidate for drug development. Further research is needed to fully explore the potential of this compound in various fields and to develop more potent analogs for Kv7.2/7.3 inhibition.
科学的研究の応用
2-chloro-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential as a selective inhibitor of the Kv7.2/7.3 potassium channel, which plays a crucial role in regulating neuronal excitability. This compound has been shown to effectively block the Kv7.2/7.3 channel in both in vitro and in vivo experiments, leading to a decrease in neuronal excitability and seizures. Additionally, this compound has been investigated for its potential in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
特性
IUPAC Name |
2-chloro-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16-8-6-10(7-9-16)15-13(17)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEQHNFTSBCZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431970.png)
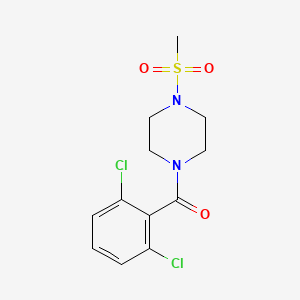
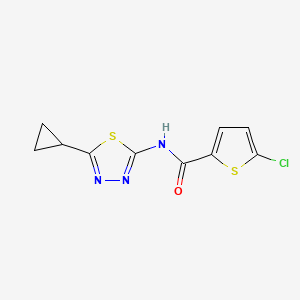
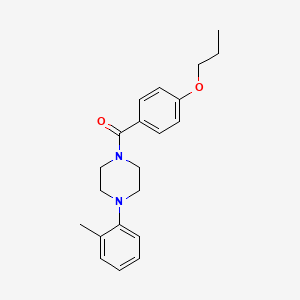
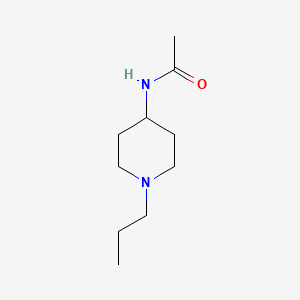

![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)

![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-5-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B4432066.png)
![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)
